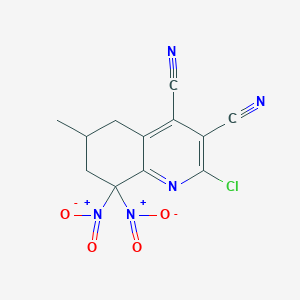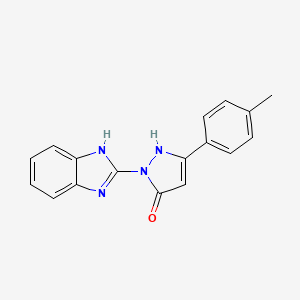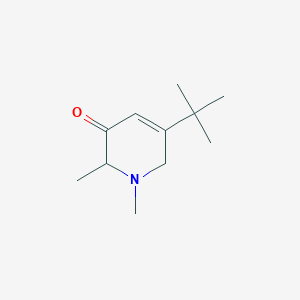
2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile is a chemical compound with the molecular formula C13H7ClN2O. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom, a methoxyphenyl group, and two cyano groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile typically involves the reaction of 2-chloropyridine-3,4-dicarbonitrile with 4-methoxyaniline. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and a solvent like propan-2-ol. The reaction mixture is heated to around 120°C in a sealed vial to facilitate the nucleophilic substitution of the chlorine atom by the methoxyphenyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of 2-aminopyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and bases like DIPEA.
Oxidation and Reduction:
Major Products Formed
2-Aminopyridine Derivatives: Formed through nucleophilic substitution of the chlorine atom.
Scientific Research Applications
2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: May be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile is not well-documented. its reactivity can be attributed to the presence of the chlorine atom and the cyano groups, which make the pyridine ring more susceptible to nucleophilic attack. The methoxyphenyl group may also influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3,4-dicarbonitrile: Lacks the methoxyphenyl group, making it less complex and potentially less reactive.
4-Methoxyphenylpyridine Derivatives: Similar structure but may lack the cyano groups, affecting their reactivity and applications.
Uniqueness
2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile is unique due to the combination of the chlorine atom, methoxyphenyl group, and cyano groups on the pyridine ring.
Properties
Molecular Formula |
C14H8ClN3O |
|---|---|
Molecular Weight |
269.68 g/mol |
IUPAC Name |
2-chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C14H8ClN3O/c1-19-11-4-2-9(3-5-11)13-6-10(7-16)12(8-17)14(15)18-13/h2-6H,1H3 |
InChI Key |
UUSOIVXKYWMMSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942613.png)
![4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942614.png)


![10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B14942636.png)
![11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14942640.png)
![1-(4-methoxyphenyl)-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14942647.png)
![6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14942651.png)
![Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate](/img/structure/B14942657.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942658.png)

![1-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942667.png)
![8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione](/img/structure/B14942675.png)
